molecular formula C8H8N4OS B1583003 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol CAS No. 13980-76-2

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Cat. No. B1583003
CAS RN: 13980-76-2
M. Wt: 208.24 g/mol
InChI Key: UFALKIBIWOKBDL-UHFFFAOYSA-N
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Description

“1-(4-methoxyphenyl)-1H-tetrazole-5-thiol” is a compound that contains a tetrazole ring, a thiol group, and a methoxyphenyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols but with a sulfur atom replacing the oxygen atom. The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, thiol group, and methoxyphenyl group would each contribute to the overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The reactivity of the tetrazole ring, thiol group, and methoxyphenyl group would all play a role in determining the types of reactions this compound could undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, such as triazoles, have shown significant biological activities and are used in several medications .

Biological Activity Studies

5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole is used in the study of biological activities, including anticancer, antimicrobial, and antiviral properties. Its derivatives are synthesized and evaluated for their potential as therapeutic agents .

Development of Pharmaceutical Intermediates

This compound is instrumental in the development of pharmaceutical intermediates. It can undergo various chemical reactions to produce intermediates that are key in the synthesis of active pharmaceutical ingredients (APIs) .

Material Science Applications

In material science, the compound’s derivatives can be used to create novel materials with specific properties, such as thermal stability and reactivity, which are essential for developing advanced materials .

Analytical Chemistry Applications

The thiol group in 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole makes it a valuable reagent in analytical chemistry for detecting metal ions and other analytes through colorimetric or fluorescence methods .

Catalysis

Due to its reactive nature, this compound can act as a catalyst or a ligand for catalysts in various chemical reactions, enhancing reaction rates and selectivity .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound can be explored for their use as potential pesticides or herbicides, contributing to the protection of crops and yield enhancement .

Environmental Science

Lastly, in environmental science, this compound’s derivatives could be utilized in the removal of pollutants or as sensors for environmental monitoring, aiding in the detection and remediation of contaminants .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

Like all chemicals, this compound would need to be handled with care to ensure safety. Potential hazards could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(4-methoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFALKIBIWOKBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351289
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

CAS RN

13980-76-2
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methoxyphenylisothiocyanate (2 g) and 1 g of sodium azide in 50 mL of ethanol is refluxed for 5 hours, cooled and concentrated as described (Canadian Journal of Chemistry 1959, p 101). The precipitate is collected by vacuum filtration and dried to give 1.5 g of 1-(4-methoxyphenyl)tetrazol-5-thione as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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